Si Growth Rate Enhancement at Low Temperatures (Si₂H₆ vs. SiH₄ vs. SiH₂Cl₂)
In a 300mm industrial Reduced Pressure-Chemical Vapour Deposition (RP-CVD) benchmark, the Si growth rate from silylsilane (Si₂H₆) was compared directly to silane (SiH₄) and dichlorosilane (SiH₂Cl₂). For substrate temperatures below 575 °C, the Si growth rate with Si₂H₆ was approximately 10 times higher than that achieved with SiH₄, which itself was roughly 10 times higher than SiH₂Cl₂ [1]. This order-of-magnitude difference arises from the lower activation energy for Si-Si bond cleavage, circumventing the growth rate 'plateau' behavior observed with silane at intermediate temperatures [1].
| Evidence Dimension | Si Epitaxial Growth Rate (nm min⁻¹) |
|---|---|
| Target Compound Data | Approximately 10× the rate of SiH₄ (for T < 575 °C, 2660 Pa/20 Torr) |
| Comparator Or Baseline | Silane (SiH₄): baseline 1× ; Dichlorosilane (SiH₂Cl₂): approximately 0.1× (rate ~10× lower than SiH₄) |
| Quantified Difference | ~10× higher than SiH₄; ~100× higher than SiH₂Cl₂ |
| Conditions | 300 mm industrial RP-CVD, 2660 Pa (20 Torr), T < 575 °C, Si and SiGe epitaxy [1] |
Why This Matters
This 10× to 100× growth-rate advantage directly increases wafer throughput and enables epitaxy at temperatures compatible with advanced, thermally sensitive device architectures.
- [1] J. M. Hartmann, V. Mazzocchi, F. Pierre, and J. P. Barnes, 'A benchmarking of silane, disilane and dichlorosilane for the low temperature growth of group IV layers,' Thin Solid Films, vol. 520, no. 8, pp. 3185-3189, 2012. View Source
